

# NCX 1000: A Technical Guide to a Liver-Selective Nitric Oxide-Donating Compound

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **NCX 1000**, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA). It details the compound's mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes its signaling pathways and experimental workflows.

## **Core Compound Identity**

**NCX 1000** is a synthetic compound designed as a liver-selective nitric oxide (NO) donor. It is a derivative of ursodeoxycholic acid (UDCA), a hydrophilic bile acid. The chemical structure consists of a UDCA core, which is believed to target the molecule to the liver, linked to an NO-releasing moiety via a ferulic acid spacer. This design aims to deliver NO directly to the hepatic microcirculation to induce vasodilation, thereby addressing the increased intrahepatic resistance characteristic of portal hypertension, without causing systemic hypotension associated with conventional NO donors.[1][2]

While some early literature refers to **NCX 1000** with the chemical name 2-(acetyloxy) benzoic acid 3-(nitrooxymethyl) phenyl ester, this appears to be an error, as this name describes an NO-donating aspirin derivative. The definitive structure of **NCX 1000** incorporates the UDCA scaffold.

#### **Mechanism of Action**



The primary therapeutic rationale for **NCX 1000** is to counteract the deficiency of endothelial NO production within the cirrhotic liver, a key factor contributing to increased intrahepatic vascular tone and portal hypertension.[1]

The proposed signaling pathway is as follows:

- Hepatic Targeting and Metabolism: Following oral administration, NCX 1000 is preferentially taken up by the liver due to the UDCA moiety.
- NO Release: Within liver cells, particularly hepatocytes and hepatic stellate cells (HSCs), the compound is metabolized, cleaving the NO-releasing moiety and liberating free NO.[1]
- sGC Activation: The released NO diffuses to adjacent vascular smooth muscle cells and HSCs, where it binds to and activates soluble guanylate cyclase (sGC).
- cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- Vasodilation and Relaxation: Elevated intracellular cGMP levels lead to the activation of
  protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels. This
  results in the relaxation of vascular smooth muscle cells (vasodilation) and the relaxation of
  contractile HSCs, which surround the liver sinusoids.
- Reduction of Portal Pressure: The net effect is a reduction in intrahepatic resistance, leading to a decrease in portal pressure.[3]



Click to download full resolution via product page



Caption: Proposed signaling cascade of NCX 1000 in the liver.

# Summary of Quantitative Data Preclinical Efficacy in Animal Models

The majority of preclinical research on **NCX 1000** was conducted in rat models of liver cirrhosis and portal hypertension.



| Parameter                                                   | Model                                                   | Treatment                                 | Result                                                   | Significanc<br>e | Reference |
|-------------------------------------------------------------|---------------------------------------------------------|-------------------------------------------|----------------------------------------------------------|------------------|-----------|
| Portal<br>Pressure                                          | Bile Duct<br>Ligation<br>(BDL)<br>Cirrhotic Rats        | NCX 1000<br>(28<br>mg/kg/day, 5<br>days)  | Significant<br>Decrease                                  | p < 0.01         | [3]       |
| Norepinephri<br>ne (NE)-<br>Induced<br>Vasoconstricti<br>on | Isolated Perfused Rat Liver (from BDL rats)             | NCX 1000<br>(28<br>mg/kg/day, 5<br>days)  | 60%<br>reduction in<br>response to<br>30 μM NE           | p < 0.001        | [3]       |
| Ascites<br>Formation                                        | Carbon Tetrachloride (CCl4) Cirrhotic Rats              | NCX 1000<br>(15<br>mg/kg/day, 8<br>weeks) | Prevented<br>ascites<br>formation                        | -                | [1]       |
| Liver<br>Collagen<br>Deposition                             | Carbon Tetrachloride (CCl <sub>4</sub> ) Cirrhotic Rats | NCX 1000<br>(15<br>mg/kg/day, 8<br>weeks) | Reduced<br>collagen<br>deposition                        | -                | [1]       |
| Hepatic Stellate Cell (HSC) Contraction                     | In Vitro<br>(Cultured<br>HSCs)                          | NCX 1000<br>(100 μM)                      | Reverted<br>FCS-induced<br>contraction                   | p < 0.01         | [1]       |
| Systemic<br>Blood<br>Pressure                               | Bile Duct<br>Ligation<br>(BDL)<br>Cirrhotic Rats        | NCX 1000<br>(28<br>mg/kg/day, 5<br>days)  | No significant<br>effect on<br>mean arterial<br>pressure | -                | [3]       |

# **Clinical Trial Results (NCT00414869)**

A Phase 2a clinical trial was conducted to assess the efficacy and tolerability of **NCX 1000** in patients with cirrhosis and portal hypertension.



| Parameter                               | Patient<br>Population          | Treatment                                    | Result                                             | Significanc<br>e | Reference |
|-----------------------------------------|--------------------------------|----------------------------------------------|----------------------------------------------------|------------------|-----------|
| Hepatic Venous Pressure Gradient (HVPG) | Cirrhosis<br>Patients<br>(n=9) | NCX 1000<br>(up to 2g<br>t.i.d., 16<br>days) | No significant<br>change (16.7<br>vs 17.1<br>mmHg) | p = 0.596        | [4]       |
| Systolic<br>Blood<br>Pressure           | Cirrhosis<br>Patients<br>(n=9) | NCX 1000<br>(up to 2g<br>t.i.d., 16<br>days) | Significant<br>reduction<br>(136 vs 121<br>mmHg)   | p = 0.003        | [4]       |
| Hepatic<br>Blood Flow<br>(HBF)          | Cirrhosis<br>Patients<br>(n=9) | NCX 1000<br>(up to 2g<br>t.i.d., 16<br>days) | Significant<br>decrease<br>(1129 vs 904<br>ml/min) | p = 0.043        | [4]       |

The clinical trial concluded that while **NCX 1000** was safe, it failed to reduce portal pressure in patients with cirrhosis.[4] The observed reduction in systolic blood pressure suggested that the compound had systemic effects and did not achieve liver-selective NO release in humans, contrary to the findings in preclinical animal models.[4]

# Experimental Protocols Carbon Tetrachloride (CCl<sub>4</sub>)-Induced Cirrhosis Model in Rats

Objective: To evaluate the long-term efficacy of **NCX 1000** on the development of liver fibrosis and portal hypertension.

#### Methodology:

- Animal Model: Male Wistar rats are used.
- Induction of Cirrhosis: Liver cirrhosis is induced by intraperitoneal (i.p.) injection of carbon tetrachloride (CCl<sub>4</sub>) twice a week for 8 weeks. The dosage is adjusted according to animal







weight.

- Treatment Groups: Animals are randomized into groups: (1) Control (no treatment), (2) CCl<sub>4</sub>
   only, (3) CCl<sub>4</sub> + UDCA (15 mg/kg), and (4) CCl<sub>4</sub> + NCX 1000 (15 mg/kg).
- Drug Administration: NCX 1000 and UDCA are dissolved in carboxymethyl cellulose and administered daily via oral gavage throughout the 8-week study period.
- Endpoint Analysis: At the end of the treatment period, animals are euthanized. Ascitic fluid volume is measured. Livers are collected for histological analysis (collagen deposition via staining) and biochemical assays. Portal pressure is measured directly via cannulation of the portal vein.





Click to download full resolution via product page

Caption: Workflow for the CCl4-induced rat model of liver cirrhosis.

# Bile Duct Ligation (BDL) Model and Isolated Perfused Liver



Objective: To assess the acute effects of **NCX 1000** on portal pressure and hepatic vascular reactivity in a model of established cirrhosis.

#### Methodology:

- Animal Model: Cirrhosis is induced in male Wistar rats by common bile duct ligation (BDL) for four weeks. Sham-operated rats serve as controls.
- Short-Term Treatment: BDL and sham-operated rats are treated orally with NCX 1000 (28 mg/kg/day) or UDCA (15 mg/kg/day) for 5 days.
- In Vivo Hemodynamics: Prior to liver isolation, portal pressure, mean arterial pressure, and heart rate are measured in the anesthetized animal.
- Liver Perfusion:
  - Livers are isolated and perfused in a recirculating system with Krebs-Henseleit buffer.
  - The system maintains a constant flow rate, and changes in portal perfusion pressure reflect changes in intrahepatic vascular resistance.
  - $\circ$  A dose-response curve to the vasoconstrictor norepinephrine (NE), from 10 nM to 30  $\mu$ M, is generated to assess vascular reactivity.
- Biochemical Analysis: Liver tissue is collected to measure nitrite/nitrate and cGMP concentrations as indicators of NO bioavailability and signaling.[3]

### **Hepatic Stellate Cell (HSC) Contraction Assay**

Objective: To directly measure the effect of **NCX 1000** on the contractility of HSCs.

#### Methodology:

- Cell Culture: Primary HSCs are isolated from rat livers and cultured. Activation and expression of a contractile phenotype are induced by culturing on plastic.
- Contraction Assay:



- Activated HSCs are embedded in a type I collagen gel matrix.
- The gel is detached from the culture dish, and the surface area of the gel is measured over time. Cell contraction results in a reduction of the gel surface area.
- Contraction is stimulated by adding fetal calf serum (FCS).
- The effects of NCX 1000 (100 μM), UDCA (100 μM), or a standard NO donor like S-nitroso-N-acetylpenicillamine (SNAP) are tested by adding them to the culture medium.
- Quantification: The gel area is photographed at set time points, and the percentage decrease from the initial area is calculated as an index of cell contraction.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trials Study Details [biogentriallink.com]
- 3. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure
  in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NCX 1000: A Technical Guide to a Liver-Selective Nitric Oxide-Donating Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560624#what-is-ncx-1000-compound]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com